Cas no 1794810-85-7 (2-Methoxy-6(5H)-phenanthridinone-d3)

2-Methoxy-6(5H)-phenanthridinone-d3 化学的及び物理的性質
名前と識別子
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- 2-Methoxy-6(5H)-phenanthridinone-d3
- 2-(trideuteriomethoxy)-5H-phenanthridin-6-one
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- インチ: 1S/C14H11NO2/c1-17-9-6-7-13-12(8-9)10-4-2-3-5-11(10)14(16)15-13/h2-8H,1H3,(H,15,16)/i1D3
- InChIKey: SFDHWBOPWONGJZ-FIBGUPNXSA-N
- ほほえんだ: C1=C2C(NC(=O)C3=C2C=CC=C3)=CC=C1OC([2H])([2H])[2H]
2-Methoxy-6(5H)-phenanthridinone-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M265272-5mg |
2-Methoxy-6(5H)-phenanthridinone-d3 |
1794810-85-7 | 5mg |
$253.00 | 2023-05-18 | ||
TRC | M265272-50mg |
2-Methoxy-6(5H)-phenanthridinone-d3 |
1794810-85-7 | 50mg |
$1918.00 | 2023-05-18 |
2-Methoxy-6(5H)-phenanthridinone-d3 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
2-Methoxy-6(5H)-phenanthridinone-d3に関する追加情報
Professional Introduction to Compound with CAS No. 1794810-85-7 and Product Name 2-Methoxy-6(5H)-phenanthridinone-d3
The compound with the CAS number 1794810-85-7 and the product name 2-Methoxy-6(5H)-phenanthridinone-d3 represents a significant advancement in the field of chemical biology and pharmaceutical research. This deuterated derivative of 2-methoxy-6(5H)-phenanthridinone has garnered attention due to its unique structural properties and potential applications in various scientific domains. The introduction of deuterium atoms into the molecular framework not only enhances the compound's stability but also modifies its spectroscopic characteristics, making it an invaluable tool for analytical and mechanistic studies.
2-Methoxy-6(5H)-phenanthridinone-d3 belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. Phenanthridinones, in general, have been extensively studied for their roles as intermediates in the synthesis of pharmaceuticals and agrochemicals. The methoxy substitution at the 2-position and the deuterium labeling at specific positions contribute to the compound's distinct chemical behavior, which is critical for understanding its interactions with biological targets.
Recent research has highlighted the importance of deuterated compounds in drug development. The use of deuterium-labeled molecules can lead to improved metabolic stability, reduced off-target effects, and enhanced pharmacokinetic profiles. In the case of 2-Methoxy-6(5H)-phenanthridinone-d3, the introduction of deuterium atoms has been shown to influence its binding affinity and kinetic properties, making it a promising candidate for studying enzyme mechanisms and drug metabolism.
One of the most compelling aspects of this compound is its utility in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms provides a clear distinction between hydrogen and deuterium signals, enabling researchers to obtain high-resolution NMR spectra. This is particularly valuable for determining the three-dimensional structure of complex biomolecules and for investigating dynamic processes in biological systems. The ability to resolve fine structural details through NMR has opened new avenues for structural biology and enzyme kinetics studies.
The pharmaceutical industry has shown significant interest in 2-Methoxy-6(5H)-phenanthridinone-d3 due to its potential as a scaffold for drug discovery. Phenanthridinone derivatives have been implicated in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. The methoxy group at the 2-position can be further modified to introduce additional functional groups, allowing for the creation of a diverse library of compounds with tailored biological activities. This flexibility makes it an attractive starting point for medicinal chemists seeking to develop novel therapeutic agents.
In addition to its pharmaceutical applications, 2-Methoxy-6(5H)-phenanthridinone-d3 has found utility in materials science. The unique electronic properties of phenanthridine derivatives make them suitable candidates for organic semiconductors and light-emitting diodes (LEDs). Researchers are exploring these compounds as potential components in next-generation electronic devices due to their ability to conduct electricity efficiently while maintaining stability under various conditions.
The synthesis of 2-Methoxy-6(5H)-phenanthridinone-d3 presents an interesting challenge due to the need for precise control over molecular structure. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated hydrogenation, have been employed to achieve high yields and purity. These methods are essential for producing compounds that meet the stringent requirements of modern chemical research.
Future research directions involving 2-Methoxy-6(5H)-phenanthridinone-d3 may focus on expanding its applications in drug development and materials science. Investigating its interactions with biological targets at a molecular level could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects. Additionally, exploring its potential in nanotechnology could open up new possibilities for creating advanced materials with tailored properties.
In conclusion, 2-Methoxy-6(5H)-phenanthridinone-d3 is a versatile compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, combined with its utility in NMR spectroscopy and drug discovery, make it a valuable tool for scientists working across multiple disciplines. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological systems and developing innovative solutions for global challenges.
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